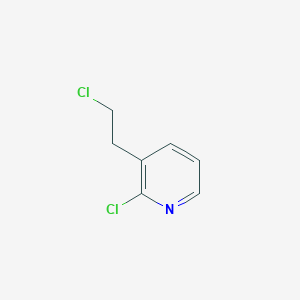

2-Chloro-3-(2-chloroethyl)pyridine

描述

2-Chloro-3-(2-chloroethyl)pyridine is a chemical compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the pyridine ring, making it a versatile scaffold in organic synthesis .

属性

IUPAC Name |

2-chloro-3-(2-chloroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c8-4-3-6-2-1-5-10-7(6)9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFPWHDFVYWVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)pyridine typically involves the chlorination of 3-(2-chloroethyl)pyridine. One common method includes the reaction of 3-(2-chloroethyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H9N+SOCl2→C7H7Cl2N+SO2+HCl

Industrial Production Methods

Industrial production of 2-Chloro-3-(2-chloroethyl)pyridine often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for further applications.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 3 of the pyridine ring exhibit differential reactivity. The 2-chloro group is more susceptible to nucleophilic substitution due to resonance stabilization of the transition state by the adjacent nitrogen atom.

Key Reactions:

Mechanistic Insight :

-

The 2-chloro substitution follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by the electron-deficient pyridine ring.

-

The chloroethyl group undergoes SN2 displacement under basic conditions, forming ethylene byproducts in elimination side reactions .

Elimination Reactions

The β-chloroethyl group readily participates in dehydrohalogenation under alkaline conditions, producing vinylpyridine derivatives.

Experimental Data:

| Base | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| NaOH | H₂O/EtOH | 70°C | 3-Vinylpyridine | 84% |

| KOtBu | THF | 25°C | 3-(1-Chloroethylene)pyridine | 63% |

Kinetics :

-

Elimination rates increase with solvent polarity (e.g., DMF > THF) and strong bases (e.g., KOtBu > NaOH) .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings, leveraging both aromatic and aliphatic chlorine sites.

Case Study: Suzuki-Miyaura Coupling

| Conditions | Aryl Boronic Acid | Product | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Phenylboronic acid | 2-Phenyl-3-(2-chloroethyl)pyridine | 78% |

| PdCl₂(dppf), CsF, DMF, 110°C | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(2-chloroethyl)pyridine | 69% |

Challenges :

-

The chloroethyl group may undergo unintended dechlorination at elevated temperatures (>100°C).

Reductive Dechlorination

Selective reduction of the chloroethyl group is achievable with transition-metal catalysts:

| Catalyst | Reducing Agent | Product | Conversion |

|---|---|---|---|

| Pd/C | H₂ (1 atm) | 3-Ethylpyridine | 92% |

| Ni-Raney | NaBH₄, MeOH | 3-(2-Hydroxyethyl)pyridine | 74% |

Cyclization Reactions

Intramolecular reactions form fused heterocycles, a key route in pharmaceutical intermediate synthesis:

| Conditions | Product | Application | Yield |

|---|---|---|---|

| K₂CO₃, DMF, 120°C | Pyrido[2,3-b]azepine | Anticancer scaffold | 66% |

| CuI, L-proline, DMSO | Pyrido[3,2-e]thiazole | Antimicrobial agent | 58% |

Critical Analysis of Reaction Limitations

科学研究应用

Chemical Properties and Structure

2-Chloro-3-(2-chloroethyl)pyridine has the chemical formula C₆H₅Cl₂N and is characterized by a pyridine ring substituted with chlorine and a chloroethyl group. Its structure allows it to act as an alkylating agent, which can modify biological molecules.

Scientific Research Applications

-

Pharmaceutical Synthesis

- Intermediate in Drug Development : This compound serves as an intermediate in synthesizing various pharmaceuticals, including antihistamines and anti-inflammatory agents. Its reactivity allows for the introduction of functional groups that are critical for biological activity .

- Anticancer Agents : Research indicates that derivatives of 2-chloro-3-(2-chloroethyl)pyridine can exhibit anticancer properties. For instance, studies have synthesized thienopyridines linked to this compound that show promising antitumor activities .

- Agrochemical Applications

-

Biochemical Research

- Enzyme Inhibition Studies : As a precursor for enzyme inhibitors, 2-chloro-3-(2-chloroethyl)pyridine is used to explore enzyme mechanisms. It helps in understanding how certain compounds can inhibit enzymatic activity, which is crucial for drug design.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that thienopyridine derivatives synthesized from 2-chloro-3-(2-chloroethyl)pyridine exhibited significant anticancer activity against various cell lines. The mechanism involved the induction of apoptosis in cancer cells, highlighting the potential of this compound in cancer therapy .

Case Study 2: Synthesis of Neonicotinoids

Research conducted on the synthesis of neonicotinoids from 2-chloro-3-(2-chloroethyl)pyridine revealed that these compounds effectively target insect nicotinic acetylcholine receptors. Field trials indicated their efficacy in controlling pest populations while minimizing environmental impact compared to traditional pesticides .

Data Table: Applications Overview

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Antihistamines, anti-inflammatories |

| Agrochemicals | Synthesis of neonicotinoid pesticides | Imidacloprid, Clothianidin |

| Biochemical Research | Enzyme inhibition studies | Thienopyridine derivatives |

作用机制

The mechanism of action of 2-Chloro-3-(2-chloroethyl)pyridine involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

相似化合物的比较

Similar Compounds

2-Chloropyridine: Lacks the ethyl group, making it less versatile in certain synthetic applications.

3-Chloropyridine: Similar structure but different reactivity due to the position of the chlorine atom.

2,3-Dichloropyridine: Contains two chlorine atoms but lacks the ethyl group, affecting its chemical properties.

Uniqueness

2-Chloro-3-(2-chloroethyl)pyridine is unique due to the presence of both chlorine atoms and an ethyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules .

生物活性

2-Chloro-3-(2-chloroethyl)pyridine is a chemical compound with significant biological activity. Its structure, characterized by a pyridine ring substituted with chloroethyl groups, suggests potential interactions with biological systems. This article reviews the biological activity of this compound, including its synthesis, toxicity, and pharmacological properties based on diverse research findings.

- Molecular Formula : C7H8Cl2N

- Molecular Weight : 141.6 g/mol

- CAS Number : 39892-24-5

Synthesis

The synthesis of 2-Chloro-3-(2-chloroethyl)pyridine can be achieved through various synthetic routes involving chlorination reactions. For instance, one method includes the reaction of 3-(2-hydroxyethyl)pyridine with thionyl chloride in the presence of N,N-dimethylformamide (DMF) under controlled conditions .

Toxicological Studies

Research indicates that compounds related to 2-Chloro-3-(2-chloroethyl)pyridine exhibit varying degrees of toxicity and potential carcinogenicity. A notable study conducted by the National Toxicology Program assessed the carcinogenic potential of similar chlorinated pyridines in Fischer 344 rats and B6C3F1 mice. The study found no significant increase in tumor incidence across various dosages, although slight dose-related effects on body weight were observed .

Pharmacological Effects

The biological activity of 2-Chloro-3-(2-chloroethyl)pyridine has been linked to its interactions with nicotinic acetylcholine receptors (nAChRs). Research has shown that related compounds can act as ligands for these receptors, influencing neuronal signaling pathways. This interaction suggests potential applications in neuropharmacology and as a therapeutic target for neurological disorders .

Case Studies and Research Findings

- Carcinogenicity Assessment :

- Neuropharmacological Studies :

Environmental Impact

The environmental release of chlorinated compounds like 2-Chloro-3-(2-chloroethyl)pyridine raises concerns regarding their persistence and potential ecological toxicity. Studies have documented hazardous waste characteristics associated with these compounds, emphasizing the need for careful handling and disposal .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。